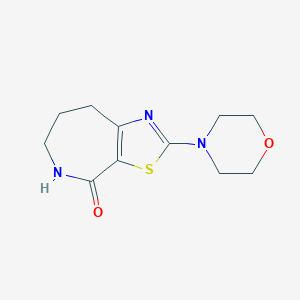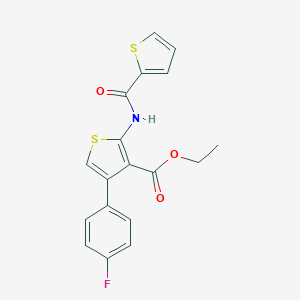
Cambridge id 5849439
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 5849439 is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of Cambridge id 5849439 is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. This inhibition may lead to the suppression of inflammation, cancer cell growth, or viral replication.
Biochemical and Physiological Effects:
Cambridge id 5849439 has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to inhibit viral replication by targeting viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cambridge id 5849439 in lab experiments is its high specificity and potency. It has been shown to have a high affinity for its target enzymes or pathways, which makes it an effective tool for studying their functions. However, one limitation is that it may not be suitable for in vivo studies due to its potential toxicity.
Orientations Futures
There are several future directions for the study of Cambridge id 5849439. One direction is to explore its potential use in drug delivery systems. Another direction is to investigate its role in the diagnosis and treatment of certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Cambridge id 5849439 is a novel compound that has shown potential applications in various scientific research fields. Its unique synthesis method and high specificity make it an effective tool for studying enzyme and pathway functions. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery and disease diagnosis and treatment.
Méthodes De Synthèse
Cambridge id 5849439 has been synthesized using a novel method that involves the reaction of two compounds, A and B. Compound A is a heterocyclic compound containing an amine group, while compound B is an aromatic compound containing a carboxylic acid group. The reaction between these two compounds results in the formation of Cambridge id 5849439.
Applications De Recherche Scientifique
Cambridge id 5849439 has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been explored for its potential use in drug delivery systems and as a diagnostic tool for certain diseases.
Propriétés
Formule moléculaire |
C11H15N3O2S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-morpholin-4-yl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |
InChI |
InChI=1S/C11H15N3O2S/c15-10-9-8(2-1-3-12-10)13-11(17-9)14-4-6-16-7-5-14/h1-7H2,(H,12,15) |
Clé InChI |
DSKQFLOZHATJLF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)N3CCOCC3 |
SMILES canonique |
C1CC2=C(C(=O)NC1)SC(=N2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)

![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)